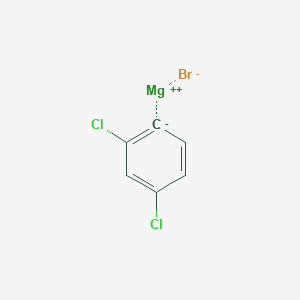
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate (HFPP) is an organofluorine compound that has been widely used in both organic and inorganic synthesis. HFPP has been used as an efficient reagent for the synthesis of various organic and inorganic compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of various organofluorine compounds, including fluorinated alkanes, alcohols, and amines. Additionally, HFPP has been used in the synthesis of fluorinated polymers and other materials. The unique properties of HFPP have made it an attractive reagent for a wide range of applications.
Aplicaciones Científicas De Investigación
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, including fluorinated alkanes, alcohols, and amines. Additionally, it has been used in the synthesis of fluorinated polymers and other materials. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Furthermore, this compound has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Mecanismo De Acción
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. The mechanism of action of this compound is based on its ability to react with other molecules to form new compounds. The reaction of this compound with other molecules is based on the formation of a carbon-fluorine bond. This bond is formed when the hydrogen atom of this compound is replaced by the fluorine atom of the other molecule. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
This compound is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. As such, it is not expected to have any direct biochemical or physiological effects on the body. However, this compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate in the laboratory include its high reactivity, its high yield, and its low cost. Additionally, this compound is a relatively safe compound to work with, as long as proper safety precautions are taken. The main limitation of using this compound in the laboratory is its toxicity. This compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Direcciones Futuras
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has a wide range of potential applications in both organic and inorganic synthesis. In the future, this compound may be used to synthesize a variety of fluorinated compounds, such as fluorinated alkanes, alcohols, and amines. Additionally, it may be used in the synthesis of fluorinated polymers and other materials. Furthermore, this compound may be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Finally, this compound may be used in the synthesis of agrochemicals, such as insecticides and herbicides.
Métodos De Síntesis
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is synthesized by the reaction of 1,1,2,3,3,3-hexafluoropropanol with phenylisocyanate. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of approximately 100°C. The product is a light yellow liquid with a boiling point of approximately 115°C. The yield of the reaction is typically high, with yields of up to 95% being reported.
Propiedades
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














